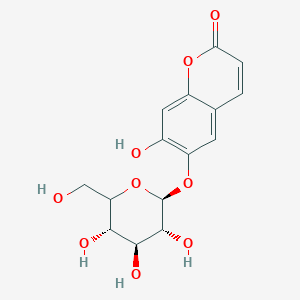
Esculoside anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esculoside anhydride: is a derivative of esculin, a coumarin glucoside naturally found in the bark of the horse chestnut tree (Aesculus hippocastanum). It is known for its venotonic and anti-inflammatory properties and is used in various cosmetic and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Esculoside anhydride can be synthesized from esculin through a dehydration reaction. The process typically involves the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the extraction of esculin from the bark of the horse chestnut tree, followed by purification and chemical modification to obtain the anhydride form. The use of efficient mixed reagents like triphenylphosphine/trichloroisocyanuric acid under mild reaction conditions at room temperature is also common .
Chemical Reactions Analysis
Types of Reactions: Esculoside anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form esculin and carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base or acid catalyst.
Alcoholysis: Alcohols, typically in the presence of a base such as pyridine.
Aminolysis: Amines, often under mild heating conditions.
Major Products:
Hydrolysis: Esculin and carboxylic acids.
Alcoholysis: Esters.
Aminolysis: Amides.
Scientific Research Applications
Esculoside anhydride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of esculoside anhydride involves its ability to improve capillary permeability and reduce fragility. It inhibits catabolic enzymes such as hyaluronidase and collagenase, thereby preserving the integrity of the perivascular connective tissue . This action helps in protecting capillaries and improving blood flow.
Comparison with Similar Compounds
Esculin: The parent compound from which esculoside anhydride is derived.
Aesculetin: Another coumarin derivative with antioxidant and anti-inflammatory properties.
Acetic Anhydride: A commonly used anhydride in organic synthesis, though it lacks the specific biological activities of this compound.
Uniqueness: this compound is unique due to its dual role as both a chemical reagent and a biologically active compound. Its ability to improve capillary health and act as an anti-inflammatory agent sets it apart from other anhydrides that are primarily used for synthetic purposes .
Properties
Molecular Formula |
C15H16O9 |
|---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10?,12-,13+,14-,15-/m1/s1 |
InChI Key |
XHCADAYNFIFUHF-NGXDWLFCSA-N |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















